molecular formula C4H6Br2O B3381203 2,2-Dibromocyclopropane-1-methanol CAS No. 22084-99-7

2,2-Dibromocyclopropane-1-methanol

Cat. No. B3381203
CAS RN: 22084-99-7
M. Wt: 229.9 g/mol
InChI Key: WGGWTNZMORMBKX-UHFFFAOYSA-N
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Description

2,2-Dibromocyclopropane-1-methanol (DBCM) is a cyclic organic compound that has been extensively studied for its antimicrobial properties. It was first synthesized in 1949 by the reaction of cyclopropanone and bromine. Since then, various synthesis methods have been developed to improve the yield and purity of DBCM.

Scientific Research Applications

1. Synthesis of 1,2-Oxazepine Derivatives

2,2-Dibromocyclopropane-1-methanol is used in the synthesis of enantiopure 5-bromo-1,2-oxazepine derivatives, which are significant for further synthetic elaborations. This process involves dibromocyclopropane intermediates reacting with methanol under ring enlargement conditions (Al-Harrasi et al., 2010).

2. Reaction with Benzaldehydes

Studies have shown that cyclopropanes like 2,2-dimethoxy-3,3-dicyanospiro[cyclopropane-1,9'-[9H]fluorene], when reacted with methanol, produce significant ring-opening products. This reaction behavior highlights the versatility of cyclopropane derivatives in chemical reactions (Śliwińska et al., 2007).

3. Enantiomeric Conversion and Ring Cleavage

The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid, a compound structurally similar to 2,2-Dibromocyclopropane-1-methanol, through crystallization demonstrates the potential for enantiomeric separation and ring cleavage leading to the production of valuable derivatives (Kovalenko & Kulinkovich, 2011).

4. Kinetics in Thermal Decomposition

The kinetics and mechanism of the gas-phase thermal decomposition of cis-2-methylcyclopropane methanol, a compound closely related to 2,2-Dibromocyclopropane-1-methanol, provide insights into the stability and reactivity of cyclopropane derivatives under various conditions (Nisar et al., 2008).

5. Halohydroxylation Reactions

Research on the halohydroxylation of alkylidenecyclopropanes, utilizing compounds like 2,2-Dibromocyclopropane-1-methanol, has led to the synthesis of a variety of halocyclopropyl-methanol and 3-halo-but-3-en-1-ol derivatives, broadening the scope of synthetic applications in chemistry (Yang et al., 2009).

properties

IUPAC Name

(2,2-dibromocyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGWTNZMORMBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303380
Record name 2,2-Dibromocyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromocyclopropane-1-methanol

CAS RN

22084-99-7
Record name 2,2-Dibromocyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22084-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromocyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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